molecular formula C16H16N4O B10947712 (4Z)-4-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10947712
M. Wt: 280.32 g/mol
InChI Key: LQCVWCPUWGHKFZ-GDNBJRDFSA-N
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Description

4-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE typically involves the condensation of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its cytotoxic properties against cancer cell lines and its potential as an anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit key enzymes involved in cancer cell proliferation, thereby exerting cytotoxic effects. Additionally, it can modulate inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID
  • 1-(5-(4-(BENZYLOXY)PHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHANONE
  • 2-(5-(4-CHLOROSTYRYL)-1-(PENTA-1,3-DIEN-2-YL)-1H-PYRAZOL-3-YL)PHENOL

Uniqueness

4-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE stands out due to its unique structure, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

(4Z)-4-[(1,5-dimethylpyrazol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C16H16N4O/c1-11-9-13(18-19(11)3)10-15-12(2)17-20(16(15)21)14-7-5-4-6-8-14/h4-10H,1-3H3/b15-10-

InChI Key

LQCVWCPUWGHKFZ-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC(=NN1C)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NN1C)C=C2C(=NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

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